molecular formula C10-H10-O3 B147257 5-Norbornene-2,3-dicarboxylic anhydride, methyl- CAS No. 25134-21-8

5-Norbornene-2,3-dicarboxylic anhydride, methyl-

Cat. No. B147257
CAS RN: 25134-21-8
M. Wt: 178.18 g/mol
InChI Key: KNRCVAANTQNTPT-UHFFFAOYSA-N
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Description

The compound of interest, "5-Norbornene-2,3-dicarboxylic anhydride, methyl-", is a derivative of norbornene, which is a bicyclic hydrocarbon. The papers provided discuss various aspects of norbornene derivatives, including their synthesis and chemical properties.

Synthesis Analysis

Paper outlines a method for synthesizing a chiral derivative of norbornene. The process involves asymmetric hydrosilation using Hayashi’s (S)-MOP Pd-catalyzed reaction, followed by a series of reactions including oxidation and Baeyer-Villiger reaction to produce a chiral bicyclic lactone. The synthesis yields a cis-1,3-cyclopentane intermediate with an overall yield of 41%.

In paper , the synthesis of 5-norbornene-2,3-dicarboxylic acid dimethyl ester is achieved using 5-Norbornene-2,3-dicarboxylic anhydride (NA) and methanol, with toluene as a water entrainer and phosphate as a catalyst. The yield of this reaction is reported to be higher than 89.6%.

Paper describes a method for synthesizing 5-norbornene-2,3-endo-dicarboxylic anhydride with stereospecific ^(14)C labeling. The synthesis ensures that the ^(14)C label is positioned in the carbonyl group corresponding to the carboxyl group of levorotatory 2-endo-norbornanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of norbornene derivatives is characterized by a bicyclic framework, which is evident in the synthesis of various compounds discussed in the papers. The stereochemistry and functional groups attached to this framework are critical for the resulting chemical properties and reactivity.

Chemical Reactions Analysis

Paper explores the vinylcyclopropanation of norbornene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids. The reaction yields vinylcyclopropane adducts with up to 80% efficiency. This indicates that norbornene derivatives can undergo cyclopropanation, which is a useful reaction in organic synthesis.

In paper , a norbornene anhydride-mercury compound is synthesized and its reactivity with nucleophilic reagents is investigated. The compound reacts with H2S, KI, and KCN, demonstrating its potential for further nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of norbornene derivatives are influenced by their molecular structure. The papers suggest that these compounds have significant reactivity, which can be harnessed in various chemical reactions. The high yield of the synthesis processes and the ability to introduce stereospecific labels or protect functional groups indicate that these compounds are versatile in organic synthesis.

The characterization techniques such as High Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectrometer (IR), and Gas Chromatography Mass Spectrometric (GC-MS) are used to confirm the structure and purity of the synthesized compounds . These analytical methods are essential for understanding the physical and chemical properties of norbornene derivatives.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 5-Norbornene-2,3-dicarboxylic anhydride has been synthesized using specific techniques. For example, Scheidegger, Baldwin, and Roberts (1967) described a method for synthesizing this compound stereospecifically labeled with ^(14)C in one carbonyl group (Scheidegger, Baldwin, & Roberts, 1967). Additionally, Sun Yu-an (2007) synthesized 5-norbornene-2,3-dicarboxylic acid dimethyl ester from this anhydride, achieving yields higher than 89.6% (Sun Yu-an, 2007).

Chemical Reactions and Properties

  • Oxythallation Reactions : Uemura et al. (1979) studied the oxythallation of norbornene derivatives with thallium(III) acetate in methanol, which included 5-norbornene-2,3-dicarboxylic anhydride. This process led to specific lactonization reactions forming trans-oxythallation adducts (Uemura, Miyoshi, Okano, Morishima, & Inubushi, 1979).

Polymerization and Material Applications

  • Polymerization and Material Synthesis : Nomura and Schrock (1996) reported the synthesis of ring-opened homopolymers of 5-norbornene-2-carboxylates or 5-norbornene-2,3-dicarboxylates for specific applications (Nomura & Schrock, 1996). Hao Yu et al. (2020) proposed a technical route to produce valuable products—norbornene derivatives and their polymers—from dicyclopentadiene, using 5-norbornene-2,3-dicarboxylic anhydride as a starting material (Hao Yu, Lin, Sun, & Pan, 2020).

Photolithographic Applications

  • DUV Resist Applications : Kim and Kim (2003) synthesized a norbornene-maleic anhydride copolymer with diazoketo groups for deep ultraviolet (DUV) lithographic applications (Jin-beak Kim & Kyoung-Seon Kim, 2003).

Solubility and Thermodynamic Properties

  • Solubility Studies : The solubility and thermodynamic properties of 5-norbornene-2,3-dicarboxylic anhydride in various solvents have been studied, providing valuable insights into its physical properties (Wan, He, Zhang, Huang, Zhao, Sha, Li, & Ren, 2020).

Conformationally Constrained Peptides

  • Peptide Synthesis : The use of norbornene derivatives in the synthesis of conformationally constrained peptides and pseudo-peptides has been explored, demonstrating its utility in the field of bioorganic chemistry (Jones & North, 2004).

Safety And Hazards

Methyl-5-norbornene-2,3-dicarboxylic anhydride is considered hazardous . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCVAANTQNTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C=C1)C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadic methyl anhydride

CAS RN

25134-21-8
Record name Methyl nadic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Alam, M Nasim, LD Kandpal… - Die Angewandte …, 1999 - Wiley Online Library
A series of silatrane based imide resins having different end‐caps were prepared by reacting 1‐(3‐aminopropyl)silatrane with 5‐norbornene‐endo‐2,3‐dicarboxylic anhydride (nadic …
Number of citations: 5 onlinelibrary.wiley.com
S Alam, LD Kandpal, IK Varma - Journal of applied polymer …, 1994 - Wiley Online Library
This article describes the synthesis and characterization of several methyl nadimides endcapped resins based on tris(3‐aminophenyl)phosphine oxide. These resins were prepared by …
Number of citations: 7 onlinelibrary.wiley.com
JY LU, Y MENG, LF HE, T QIU, XY LI… - Journal of Beijing …, 2013 - journal.buct.edu.cn
Abstract: A reactive epoxidized hyperbranched poly (phenylene oxide)(EHPPO) was added to the diglycidyl ether of bisphenol A (DGEBA) to form a hybrid which was cured with methyl-…
Number of citations: 2 journal.buct.edu.cn
AJ Clark, AH Ross, SAF Bon - Journal of Polymers and the Environment, 2017 - Springer
The aim of this study was to investigate the application of grapeseed oil, a waste product from the wine industry, as a renewable feedstock to make polyesters and to compare the …
Number of citations: 18 link.springer.com
AP Melissaris, JA Mikroyannidis - Journal of Applied Polymer …, 1987 - Wiley Online Library
A series of new polymer precursors such as bismaleimides, bisnadimides, and bismethylnadimides chain‐extended by N,N′‐substituted ureas was synthesized and characterized. …
Number of citations: 14 onlinelibrary.wiley.com
A Marotta, N Faggio, C Brondi - Polymers, 2022 - mdpi.com
The potential of furan-based epoxy thermosets as a greener alternative to diglycidyl ether of Bisphenol A (DGEBA)-based resins has been demonstrated in recent literature. Therefore, a …
Number of citations: 2 www.mdpi.com
A Marotta, N Faggio, V Ambrogi, A Mija… - Chemical Engineering …, 2021 - Elsevier
Biobased, solvent-free thermosetting coating systems are developed from epoxidized hydroxymethylfuran (BOMF) crosslinked with methyl nadic anhydride (MNA) filled with TiO 2 …
Number of citations: 32 www.sciencedirect.com
A Marotta, N Faggio, V Ambrogi, P Cerruti… - …, 2019 - ACS Publications
The last two decades have witnessed a significant growth in using bioderived materials, driven by the necessity of replacing fossil-derived precursors, reducing the fossil fuel …
Number of citations: 27 pubs.acs.org
A Bifulco, A Marotta, J Passaro, A Costantini, P Cerruti… - Polymers, 2020 - mdpi.com
Thermosetting polymers have been widely used in many industrial applications as adhesives, coatings and laminated materials, among others. Recently, bisphenol A (BPA) has been …
Number of citations: 23 www.mdpi.com
JJ Chruściel, E Leśniak - Progress in Polymer Science, 2015 - Elsevier
Epoxy resins are very important and widely used thermosetting polymers that find many practical applications. Very often their properties can be effectively modified by an addition of …
Number of citations: 403 www.sciencedirect.com

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